Dimethyl propylphosphonate

Vue d'ensemble

Description

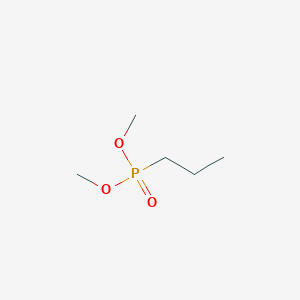

Dimethyl propylphosphonate is an organophosphorus compound with the chemical formula C5H13O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom that is further bonded to an organic group. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl propylphosphonate can be synthesized through several methods. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, trimethyl phosphite can react with propyl iodide under reflux conditions to yield phosphonic acid, propyl-, dimethyl ester .

Another method involves the catalytic cross-coupling reaction, where dialkyl phosphites react with alkyl halides in the presence of a palladium catalyst. This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of phosphonic acid, propyl-, dimethyl ester often involves large-scale Michaelis-Arbuzov reactions. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and high efficiency. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl propylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into phosphonic acid.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphonic acid.

Substitution: Various substituted phosphonates.

Applications De Recherche Scientifique

Dimethyl propylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.

Medicine: Investigated for its potential use in antiviral and anticancer therapies.

Industry: Utilized in the production of flame retardants, plasticizers, and as a stabilizer in polymers.

Mécanisme D'action

The mechanism of action of phosphonic acid, propyl-, dimethyl ester involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with metal ions, making it effective in chelation therapy and as a catalyst in chemical reactions. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with biological molecules and enzymes .

Comparaison Avec Des Composés Similaires

Dimethyl propylphosphonate can be compared with other similar compounds such as:

Phosphoric acid esters: These compounds have similar ester groups but differ in their reactivity and applications.

Phosphinic acid esters: These esters have a different oxidation state of phosphorus and exhibit distinct chemical properties.

Phosphonates with different alkyl groups: Variations in the alkyl group can lead to differences in solubility, reactivity, and biological activity.

Similar Compounds

- Dimethyl methylphosphonate

- Diethyl phosphite

- Diphenyl phosphite

- Ethyl phosphonic acid

This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.

Activité Biologique

Dimethyl propylphosphonate (DMPP) is an organophosphorus compound with various industrial applications, including its use as a flame retardant and in chemical synthesis. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the available literature on DMPP, focusing on its toxicological effects, metabolic pathways, and implications for human health.

DMPP is characterized by the following chemical structure:

- Chemical Formula : C₅H₁₵O₃P

- Molecular Weight : 162.15 g/mol

- CAS Number : 759-73-9

Acute Toxicity

DMPP exhibits low acute toxicity. Studies have indicated that the LD50 (lethal dose for 50% of the population) values for DMPP are relatively high compared to other organophosphates. For instance, in rat models, the oral LD50 was reported at approximately 3000 mg/kg , indicating a low potential for acute toxicity .

Chronic Toxicity and Carcinogenicity

Chronic exposure studies have shown that DMPP can induce renal toxicity, particularly in male rats. A significant increase in kidney weights was observed alongside the accumulation of α2u-globulin , a marker associated with renal carcinogenesis in male rats . Long-term studies revealed that DMPP exposure resulted in a higher incidence of kidney tumors after two years, suggesting a potential carcinogenic effect .

Metabolism and Biotransformation

DMPP undergoes rapid absorption and biotransformation in vivo. Research indicates that after administration, DMPP is primarily excreted unchanged in urine, with minimal metabolic conversion . The primary metabolite identified was methyl phosphonate. Studies using NMR and GC/MS techniques demonstrated that both DMPP and its metabolites were efficiently eliminated from the body within 24 hours post-exposure .

In Vitro Studies

In vitro assays, such as the Ames test and HPRT test , have shown that DMPP does not exhibit mutagenic properties under standard testing conditions . This suggests that while DMPP has some toxicological concerns, it may not pose a significant risk of genetic mutations.

Case Study: Renal Toxicity in Male Rats

A pivotal study assessed the renal effects of DMPP administered to Fischer 344/N rats. The study design included:

- Dosage : 500 mg/kg and 1000 mg/kg administered daily for five consecutive days.

- Findings : Significant increases in relative kidney weights were observed in treated males compared to controls. Histopathological examinations revealed protein droplet accumulation in proximal tubular cells, indicative of α2u-globulin nephropathy .

| Treatment Group | Dose (mg/kg) | Relative Kidney Weight Increase (%) | α2u-Globulin Accumulation |

|---|---|---|---|

| Control | 0 | - | - |

| DMPP | 500 | Significant | Yes |

| DMPP | 1000 | Significant | Yes |

Propriétés

IUPAC Name |

1-dimethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O3P/c1-4-5-9(6,7-2)8-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDFOLFVOVCBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066406 | |

| Record name | Dimethyl propylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18755-43-6 | |

| Record name | Dimethyl propylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018755436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-propyl-, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl propylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl propylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.